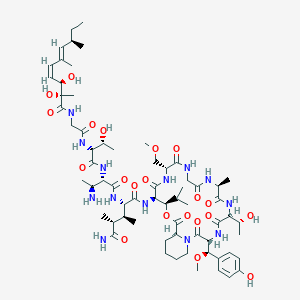
Papuamide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Papuamide B is a cyclodepsipeptide that is isolated from Papua New Guinea collections of the marine sponges Theonella mirabilis and Theonella swinhoei. It exhbits anti-HIV-1 activity and cytotoxicity against some human cancer cell lines. It has a role as an anti-HIV-1 agent, a marine metabolite and an antineoplastic agent. It is a cyclodepsipeptide, an olefinic compound, a secondary alcohol and a tertiary alcohol.
Aplicaciones Científicas De Investigación
Antiviral Activity
Mechanism of Action:
Papuamide B has demonstrated significant antiviral properties, particularly against HIV. It inhibits viral entry into host cells by targeting phosphatidylserine, a phospholipid found in the viral membrane. This interaction disrupts the integrity of the viral envelope, thereby blocking infection .
Efficacy:
In vitro studies have shown that this compound can inhibit HIV entry with an effective concentration (EC50) of approximately 710 nM, exhibiting about 80% inhibition at this concentration. Comparatively, Papuamide A shows similar potency, while other analogs like Papuamide C and D are less effective .
Anticancer Properties
This compound also exhibits cytotoxic effects against various cancer cell lines. Research indicates that it can induce cell death in several human cancer models, including leukemia and solid tumors. The compound's mechanism involves disrupting cellular membranes and inducing apoptosis through pathways that are independent of traditional cancer drug targets .
Case Studies:
- Leukemia Models: Studies have reported IC50 values for this compound against murine leukemia cells, indicating its potential as an anticancer agent. The compound's cytotoxicity is attributed to its ability to permeabilize cell membranes and induce apoptotic pathways .
- Solid Tumors: In tests involving human cancer cell lines such as HCT-116 (colon cancer) and LNCAP (prostate cancer), this compound showed significant growth inhibition, suggesting its utility in treating various malignancies .
Antimicrobial Activity
Beyond its antiviral and anticancer applications, this compound has shown antimicrobial properties against certain bacterial strains. Its mechanism appears to involve disrupting bacterial cell membranes, similar to its action on viral membranes .
Comparative Efficacy Table
| Compound | Target Pathogen | EC50/IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Papuamide A | HIV | 710 | Targets phosphatidylserine in the viral membrane |
| This compound | HIV | 710 | Similar to A; disrupts viral envelope |
| Papuamide C | HIV | ~2800 | Less potent than A and B |
| Papuamide D | HIV | ~1400 | Less potent than A and B |
| This compound | Cancer (HCT-116) | 200-400 | Induces apoptosis via membrane disruption |
| This compound | Bacteria (various) | Variable | Disrupts bacterial cell membranes |
Propiedades
Fórmula molecular |
C65H103N13O21 |
|---|---|
Peso molecular |
1402.6 g/mol |
Nombre IUPAC |
(2R,3S,4S)-4-[[(2S,3S)-3-amino-2-[[(2R,3R)-2-[[2-[[(2S,3R,4Z,6E,8R)-2,3-dihydroxy-2,6,8-trimethyldeca-4,6-dienoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-N'-[(3R,6S,9S,15R,18R,19R,22S)-6-[(1R)-1-hydroxyethyl]-3-[(R)-(4-hydroxyphenyl)-methoxymethyl]-15-(methoxymethyl)-9-methyl-2,5,8,11,14,17,21-heptaoxo-19-propan-2-yl-20-oxa-1,4,7,10,13,16-hexazabicyclo[20.4.0]hexacosan-18-yl]-2,3-dimethylpentanediamide |
InChI |
InChI=1S/C65H103N13O21/c1-15-31(4)26-32(5)19-24-43(82)65(12,96)64(95)69-28-45(84)72-48(37(10)79)59(90)74-47(35(8)66)58(89)73-46(33(6)34(7)54(67)85)57(88)76-50-52(30(2)3)99-63(94)42-18-16-17-25-78(42)62(93)51(53(98-14)39-20-22-40(81)23-21-39)77-60(91)49(38(11)80)75-55(86)36(9)70-44(83)27-68-56(87)41(29-97-13)71-61(50)92/h19-24,26,30-31,33-38,41-43,46-53,79-82,96H,15-18,25,27-29,66H2,1-14H3,(H2,67,85)(H,68,87)(H,69,95)(H,70,83)(H,71,92)(H,72,84)(H,73,89)(H,74,90)(H,75,86)(H,76,88)(H,77,91)/b24-19-,32-26+/t31-,33+,34-,35+,36+,37-,38-,41-,42+,43-,46+,47+,48-,49+,50-,51-,52-,53-,65+/m1/s1 |
Clave InChI |
HQVFHDUBRNXXHV-LZHJWXOHSA-N |
SMILES isomérico |
CC[C@@H](C)/C=C(\C)/C=C\[C@H]([C@@](C)(C(=O)NCC(=O)N[C@H]([C@@H](C)O)C(=O)N[C@@H]([C@H](C)N)C(=O)N[C@@H]([C@@H](C)[C@@H](C)C(=O)N)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H]2CCCCN2C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](NC1=O)COC)C)[C@@H](C)O)[C@@H](C3=CC=C(C=C3)O)OC)C(C)C)O)O |
SMILES canónico |
CCC(C)C=C(C)C=CC(C(C)(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)N)C(=O)NC(C(C)C(C)C(=O)N)C(=O)NC1C(OC(=O)C2CCCCN2C(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)COC)C)C(C)O)C(C3=CC=C(C=C3)O)OC)C(C)C)O)O |
Sinónimos |
papuamide B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















